Chemical structure and properties of 2-amino-N-(2-fluorophenyl)benzamide
Chemical structure and properties of 2-amino-N-(2-fluorophenyl)benzamide
An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-N-(2-fluorophenyl)benzamide
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the anthranilamide (2-aminobenzamide) scaffold represents a highly privileged pharmacophore. Specifically, 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0) serves as a critical synthetic intermediate and a core structural motif for designing targeted therapeutics, including kinase inhibitors, epigenetic modulators, and ryanodine receptor agonists. This whitepaper deconstructs the structural properties, synthetic methodologies, and downstream applications of this compound, providing a rigorous framework for researchers utilizing this molecule in drug discovery pipelines.
Structural & Physicochemical Profiling
The molecular architecture of 2-amino-N-(2-fluorophenyl)benzamide consists of an anthranilic acid derivative coupled with a 2-fluoroaniline moiety. The strategic placement of the fluorine atom at the ortho position of the aniline ring is not merely a steric choice; it fundamentally alters the electronic and conformational landscape of the molecule.
Fluorine, being highly electronegative yet sterically similar to hydrogen, acts as a bioisostere that restricts the rotation of the N-C(aryl) bond. This conformational locking occurs via intramolecular dipole-dipole interactions between the fluorine atom and the amide carbonyl, or via weak F···H–N hydrogen bonding. By pre-organizing the molecule into a specific bioactive conformation, the entropic penalty upon target binding is significantly reduced, thereby enhancing receptor affinity.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological & Synthetic Significance |
| Molecular Formula | C₁₃H₁₁FN₂O | Defines the stoichiometric baseline for downstream functionalization. |
| Molecular Weight | 230.24 g/mol [1] | Highly compliant with Lipinski’s Rule of 5; optimal for oral bioavailability. |
| Calculated LogP | ~2.50 | Exhibits excellent lipophilicity, ensuring favorable membrane permeability. |
| Topological Polar Surface Area | 55.12 Ų | Falls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 2 | The primary (-NH₂) and secondary (-NH-) amines facilitate active-site anchoring. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom act as critical interaction nodes. |
Synthetic Methodology & Mechanistic Causality
The most efficient and scalable route to synthesize 2-amino-N-(2-fluorophenyl)benzamide involves the ring-opening amidation of isatoic anhydride using 2-fluoroaniline[2]. This pathway is preferred over direct peptide coupling with anthranilic acid because it avoids the need for expensive coupling reagents (e.g., HATU, EDCI) and prevents unwanted dimerization.
Synthetic workflow of 2-amino-N-(2-fluorophenyl)benzamide via isatoic anhydride ring opening.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that the researcher can visually and chemically confirm reaction progression without immediate reliance on external instrumentation.
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Reagent Solvation: Dissolve 1.0 equivalent of isatoic anhydride in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Causality: DMF is a highly polar, aprotic solvent that stabilizes the zwitterionic transition state during nucleophilic attack without competing as a nucleophile itself.
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Nucleophilic Addition: Add 1.1 equivalents of 2-fluoroaniline dropwise to the solution at room temperature.
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Causality: The electron-withdrawing nature of the ortho-fluoro substituent reduces the nucleophilicity of the aniline[3]. A 10% stoichiometric excess compensates for this and drives the equilibrium forward.
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Thermal Activation: Heat the reaction mixture to 80°C.
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Causality: The ortho-fluoro group introduces steric hindrance. Elevated thermal energy is required to achieve the necessary collision frequency for the amine to attack the highly electrophilic C-4 carbonyl of the isatoic anhydride[2].
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System Self-Validation (Decarboxylation): Monitor the reaction for active effervescence.
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Causality: The ring-opening generates an unstable carbamic acid intermediate that spontaneously decarboxylates. The active bubbling of CO₂ gas serves as a real-time, visual indicator of reaction progress. Once gas evolution ceases entirely, the primary conversion is complete.
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Precipitation Workup: Cool the mixture and pour it slowly into vigorously stirred, ice-cold distilled water.
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Causality: The target benzamide is highly hydrophobic. Introducing the DMF solution into a high-dielectric aqueous environment forces the rapid precipitation of the product, leaving unreacted polar impurities in the aqueous phase. Filter and recrystallize from ethanol.
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Pharmacological Applications & Scaffold Versatility
The 2-amino-N-(2-fluorophenyl)benzamide scaffold is not an endpoint; it is a versatile launchpad for complex drug architectures. Its primary utility lies in its ability to undergo predictable, high-yield cyclizations or act as a direct pharmacophore.
Downstream pharmacological applications and synthetic divergence of the anthranilamide scaffold.
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Precursor to 4-Anilinoquinazolines: By reacting the primary amine of the anthranilamide core with aldehydes or formamides followed by oxidative cyclization, researchers can synthesize 4-anilinoquinazoline derivatives. These are potent, ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, HER2), making them critical in oncology[4].
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Epigenetic Modulation (HDAC Inhibitors): The 2-aminobenzamide moiety is a well-documented Zinc-Binding Group (ZBG). In Class I Histone Deacetylase (HDAC) inhibitors, the primary amine and the carbonyl oxygen act as a bidentate ligand, chelating the catalytic zinc ion in the enzyme's active site, while the fluorophenyl ring occupies the hydrophobic foot pocket.
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Agrochemical Development: Further acylation of the primary amine yields anthranilic diamides. These compounds exhibit exceptional selectivity for insect ryanodine receptors, causing uncontrolled calcium release and paralysis, serving as next-generation, eco-friendly insecticides.
Analytical Characterization
To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required. The expected spectroscopic profile is detailed below.
Table 2: Expected Analytical Signatures
| Analytical Technique | Expected Signal / Value | Structural Correlation |
| ¹H NMR (DMSO-d₆) | δ ~10.10 ppm (s, 1H) | Amide -NH (Deshielded due to hydrogen bonding with ortho-F). |
| δ 7.80 - 6.50 ppm (m, 8H) | Aromatic protons spanning both the anthranilamide and fluorophenyl rings. | |
| δ ~6.30 ppm (br s, 2H) | Primary amine (-NH₂); broad due to quadrupole relaxation and exchange. | |
| ¹³C NMR | δ ~168.5 ppm | Amide Carbonyl (C=O). |
| δ ~154.0 ppm (d, J ≈ 245 Hz) | C-F carbon on the ortho-fluorophenyl ring (characteristic large coupling constant). | |
| FT-IR Spectroscopy | 3450, 3350 cm⁻¹ | N-H stretching vibrations confirming the presence of the primary amine. |
| 1640 cm⁻¹ | Amide I band (C=O stretch), shifted slightly due to conjugation. | |
| LC-MS (ESI+) | m/z 231.1 [M+H]⁺ | Confirms the exact mass of the parent compound (MW 230.24)[1]. |
References
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Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Available at: [Link]
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ACS Publications. "On-DNA Mannich Reaction for DNA-Encoded Library Synthesis." Available at:[Link]
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SciELO. "The chemistry of isatins: a review from 1975 to 1999." Available at:[Link]
